molecular formula C11H13NO B180294 N,N-Dimethylcinnamamide CAS No. 17431-39-9

N,N-Dimethylcinnamamide

Cat. No.: B180294
CAS No.: 17431-39-9
M. Wt: 175.23 g/mol
InChI Key: AGTDAKUUKGHNCK-CMDGGOBGSA-N
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Description

N,N-Dimethylcinnamamide is an organic compound that belongs to the class of amides. It is derived from cinnamic acid, which is a naturally occurring aromatic acid found in cinnamon oil and other plant sources. The compound is characterized by the presence of a cinnamoyl group attached to a dimethylamine group. This structure imparts unique chemical and physical properties to this compound, making it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Target of Action

N,N-Dimethylcinnamamide (DMCA) is a synthetic cinnamide derivative that has been shown to exhibit antimicrobial activity . The primary targets of DMCA are pathogenic fungi and bacteria . In particular, DMCA interacts with ergosterol, a principal sterol present in the fungal plasmatic membrane . Ergosterol plays a crucial role in modulating membrane fluidity, cell growth, and proliferation .

Mode of Action

DMCA’s mode of action involves direct interaction with its targets, leading to changes in their function. For instance, DMCA interacts directly with ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

It is known that dmca can deliver its own h, c, n, and o atoms for the synthesis of a variety of compounds . This suggests that DMCA may affect a broad range of biochemical pathways, potentially disrupting the normal functioning of pathogenic organisms.

Pharmacokinetics

Similar compounds such as n,n-dimethyltryptamine (dmt) have been shown to have rapid clinical pharmacokinetics . DMT is rapidly cleared from the body, with a mean elimination half-life of 9-12 minutes

Result of Action

The result of DMCA’s action is the inhibition of growth and proliferation of pathogenic fungi and bacteria . By interacting with ergosterol in the fungal cell membrane, DMCA disrupts the integrity of the cell membrane, leading to cell death . This makes DMCA a potential candidate for the development of new antimicrobial drugs.

Action Environment

The action of DMCA can be influenced by various environmental factors. For instance, the presence of oxygen can mediate the cyanation of (hetero)arenes by DMCA . Additionally, DMCA has been shown to harm public health and the environment by destroying ozone in the upper atmosphere . Therefore, the action, efficacy, and stability of DMCA can be significantly affected by its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylcinnamamide can be synthesized through the condensation of cinnamic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as dialkyl carbonates to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the by-products and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts, such as palladium, can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylcinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

N,N-Dimethylcinnamamide serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for various chemical transformations that are crucial for synthesizing complex molecules.

Synthesis of Cinnamides

This compound can be synthesized through the amidation of cinnamic acid derivatives. This reaction is often catalyzed by transition metals, such as copper or nickel, which facilitate the formation of the amide bond. Recent studies have demonstrated that using copper catalysts can enhance yields significantly. For instance, a copper-catalyzed direct amidation method has been reported to yield high amounts of this compound from readily available cinnamic acids and N-substituted formamides .

Role as a Reactant in C–H Functionalization

This compound has been utilized as a reactant in C–H bond functionalization reactions. For example, it has been involved in benzylic functionalization processes where it acts as a source of nitrogen, facilitating the transformation of hydrocarbons into more functionalized products . This application is particularly valuable in synthesizing complex organic molecules with specific functional groups.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its biological activity and potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis . The compound's mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Properties

Additionally, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines in models of inflammation, suggesting its potential use in treating inflammatory diseases .

Biochemical Applications

This compound is also being explored for its utility in biochemical research, particularly in protein labeling and crosslinking studies.

Protein Crosslinking Studies

The compound can be used for specific labeling of proteins, allowing researchers to study protein interactions and modifications under various conditions. For example, it has been employed in mass spectrometric analyses to identify crosslinks between polypeptide chains, aiding in understanding disease mechanisms related to protein misfolding and aggregation .

Data Tables

Application AreaSpecific Use CaseKey Findings
Organic SynthesisCinnamide SynthesisHigh yields achieved using copper-catalyzed methods
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces pro-inflammatory cytokine levels
Biochemical ResearchProtein Crosslinking StudiesEnhances identification of protein interactions

Case Studies

  • Anticancer Efficacy : A study on ovarian cancer models demonstrated that this compound inhibited tumor growth by promoting apoptosis and reducing angiogenesis.
  • Inflammation Model : In murine models of arthritis, treatment with this compound resulted in significant reductions in inflammatory markers compared to controls.
  • Protein Labeling : Research utilizing this compound for labeling crosslinked peptides showed improved identification rates and specificity compared to traditional methods.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of the cinnamoyl and dimethylamine groups, which confer specific reactivity and biological activity. This makes it particularly valuable in applications where both aromatic and amide functionalities are desired .

Biological Activity

N,N-Dimethylcinnamamide (DMCA) is a synthetic derivative of cinnamic acid that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

DMCA is characterized by its amide functional group attached to a cinnamic acid backbone. Its chemical formula is C11H13NOC_{11}H_{13}NO, and it has been synthesized through various methods, often involving the reaction of cinnamic acids with dimethylformamide derivatives. The compound's structure facilitates interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Mechanism of Action:
DMCA exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mode of action involves direct interaction with cell membranes, particularly targeting ergosterol in fungal membranes, which disrupts membrane integrity and inhibits growth .

Research Findings:

  • A study demonstrated that DMCA effectively inhibited the growth of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .
  • The minimum inhibitory concentration (MIC) values for DMCA against these strains were noted to be significantly lower than those for many conventional antibiotics, indicating a promising alternative in treating resistant infections .

Anticancer Properties

Mechanism of Action:
DMCA's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. It interacts with various signaling pathways involved in cell survival and proliferation, such as NF-κB and MAPK pathways .

Case Studies:

  • In vitro studies revealed that DMCA exhibited cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma), with IC50 values indicating potent activity at low concentrations .
  • A comparative analysis showed that DMCA derivatives enhanced anticancer efficacy when combined with other phytochemicals, suggesting synergistic effects that could improve therapeutic outcomes .

Pharmacokinetics

The pharmacokinetic profile of DMCA has been explored through various studies. Similar compounds have shown rapid absorption and distribution within biological systems. The half-life and metabolic pathways are still under investigation, but preliminary data suggest that DMCA may undergo hepatic metabolism, potentially influencing its bioavailability and therapeutic efficacy .

Summary of Biological Activities

Activity Effectiveness Mechanism
AntimicrobialEffective against MRSADisruption of cell membrane integrity
AnticancerInduces apoptosisModulation of NF-κB and MAPK pathways
Anti-inflammatoryPotentially reduces inflammationInhibition of pro-inflammatory mediators

Properties

IUPAC Name

(E)-N,N-dimethyl-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTDAKUUKGHNCK-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60876405
Record name N,N-DIMETHYLCINNAMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13156-74-6
Record name NSC521943
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC62198
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-DIMETHYLCINNAMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-Dimethylcinnamamide
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Customer
Q & A

Q1: What is the rotational barrier around the amide C-N bond in N,N-Dimethylcinnamamide and how does it relate to its structure?

A1: The activation free energy for hindered internal rotation around the C-N bond in this compound has been determined to be 16.5 kcal/mol using NMR line-shape analysis. [] This relatively high barrier is attributed to the partial double bond character of the C-N bond, which arises from the conjugation between the amide group and the adjacent phenyl ring. This conjugation restricts rotation and stabilizes the planar conformation of the molecule. [] Further computational studies using ab initio methods have explored the influence of substituents on the aromatic ring on this rotational barrier, confirming the significant impact of electronic effects on this structural feature. []

Q2: How does the conformation of this compound affect its ability to form complexes with molecules like theophylline and riboflavin in water?

A2: Studies have shown that this compound exhibits a lower complexing tendency towards molecules like theophylline and riboflavin compared to its N-monosubstituted or N-unsubstituted analogs. [] This difference is attributed to the free rotation of the N,N-dimethylamide group around the benzene ring-carbonyl carbon bond. This rotation can hinder the formation of favorable intermolecular interactions required for complex stabilization. In contrast, this compound demonstrates comparable interaction strength to unsubstituted cinnamamide, likely because the N,N-dimethylamide group can lie in the same plane as the styrene group, facilitating similar interactions. []

Q3: Can the rotational barrier in this compound be influenced by substituents on the aromatic ring?

A3: Yes, the rotational barrier around the C-N bond in this compound is sensitive to the electronic properties of substituents on the aromatic ring. [, ] Studies employing Nuclear Magnetic Resonance (NMR) techniques and computational methods have shown that electron-withdrawing groups tend to increase the rotational barrier, while electron-donating groups have the opposite effect. [, ] This observation highlights the significance of electronic effects, transmitted through the conjugated system, on the conformational preferences of this compound derivatives.

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